molecular formula C27H29NO3S B11683199 Ethyl 6-methyl-2-({[2-(2-phenylethyl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 6-methyl-2-({[2-(2-phenylethyl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11683199
M. Wt: 447.6 g/mol
InChI Key: SAMXSGFSXAQJHK-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-2-({[2-(2-phenylethyl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound featuring a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-methyl-2-({[2-(2-phenylethyl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactionsCommon reagents used in these steps include methanesulfonic acid (MsOH) and phenylhydrazine hydrochloride under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-2-({[2-(2-phenylethyl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Ethyl 6-methyl-2-({[2-(2-phenylethyl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action for Ethyl 6-methyl-2-({[2-(2-phenylethyl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene derivatives and esters with comparable structures. Examples include:

Uniqueness

Ethyl 6-methyl-2-({[2-(2-phenylethyl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its specific combination of functional groups and structural features.

Biological Activity

Ethyl 6-methyl-2-({[2-(2-phenylethyl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a benzothiophene core. Its molecular formula is C18H20N2O4C_{18}H_{20}N_{2}O_{4} with a molecular weight of approximately 328.37 g/mol. The structure includes various functional groups that contribute to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds derived from the benzothiophene scaffold. For instance, derivatives similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

A study reported that compounds with similar structures exhibited IC50 values ranging from 23.2 to 49.9 μM against MCF-7 breast cancer cells. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase, indicating a potent antiproliferative effect .

Antimicrobial Activity

The compound also shows promising antimicrobial activity . Research has demonstrated that related benzothiophene derivatives possess inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus. One derivative achieved a minimal inhibitory concentration (MIC) of 4 µg/mL against resistant strains .

Neuroprotective Effects

Emerging evidence suggests that certain benzothiophene derivatives may exert neuroprotective effects . These compounds are believed to modulate neurotransmitter systems and exhibit anti-inflammatory properties, which could be beneficial in treating neurodegenerative diseases .

Study on Antitumor Efficacy

In a controlled laboratory setting, this compound was tested on MCF-7 cells. The results indicated:

Treatment GroupIC50 (μM)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)
Control-3.3311.24-
Compound23.28.7318.131.89

These findings illustrate the compound's ability to induce apoptosis significantly compared to the control group .

Antimicrobial Screening

Another study focused on the antimicrobial properties of benzothiophene derivatives found that:

Compound IDMIC (µg/mL)Target Bacteria
II.b4Staphylococcus aureus (resistant strains)
Other DerivativesVariesVarious Gram-positive bacteria

This screening confirmed the potential of these compounds as effective antimicrobial agents .

Properties

Molecular Formula

C27H29NO3S

Molecular Weight

447.6 g/mol

IUPAC Name

ethyl 6-methyl-2-[[2-(2-phenylethyl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C27H29NO3S/c1-3-31-27(30)24-22-16-13-18(2)17-23(22)32-26(24)28-25(29)21-12-8-7-11-20(21)15-14-19-9-5-4-6-10-19/h4-12,18H,3,13-17H2,1-2H3,(H,28,29)

InChI Key

SAMXSGFSXAQJHK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC=CC=C3CCC4=CC=CC=C4

Origin of Product

United States

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